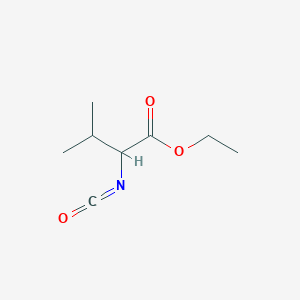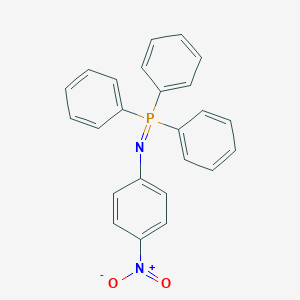![molecular formula C20H23ClN4OS B083685 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide CAS No. 14053-35-1](/img/structure/B83685.png)
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a member of the phenothiazine family of compounds and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is not fully understood, but it is known to act as a dopamine receptor antagonist. It has been shown to bind to the D2 dopamine receptor with high affinity, blocking the effects of dopamine on the receptor. This mechanism of action is thought to be responsible for the antipsychotic effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide.
Efectos Bioquímicos Y Fisiológicos
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, leading to a decrease in dopamine activity. This effect is thought to be responsible for the antipsychotic effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide. 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is its ability to selectively block the D2 dopamine receptor, making it a valuable tool for researchers studying the effects of dopamine on the central nervous system. However, one of the limitations of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is its potential for toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide. One area of research is the development of new drugs based on the structure of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide, which may have improved pharmacological properties. Another area of research is the study of the effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, the potential use of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide as a treatment for various inflammatory diseases should be further explored.
Conclusion
In conclusion, 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. Its ability to selectively block the D2 dopamine receptor makes it a valuable tool for studying the effects of dopamine on the central nervous system. Further research is needed to fully understand the mechanism of action of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide involves the reaction of 3-(2-chlorophenothiazin-10-yl)propylamine with piperazine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been used to study the effects of various drugs on the central nervous system, including the potential use of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide as a treatment for schizophrenia.
Propiedades
Número CAS |
14053-35-1 |
|---|---|
Nombre del producto |
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide |
Fórmula molecular |
C20H23ClN4OS |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4OS/c21-15-6-7-19-17(14-15)25(16-4-1-2-5-18(16)27-19)9-3-8-23-10-12-24(13-11-23)20(22)26/h1-2,4-7,14H,3,8-13H2,(H2,22,26) |
Clave InChI |
PURWGRLHMWOIRC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



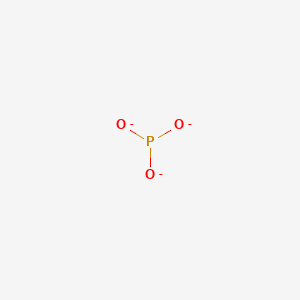
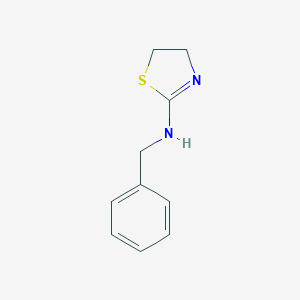
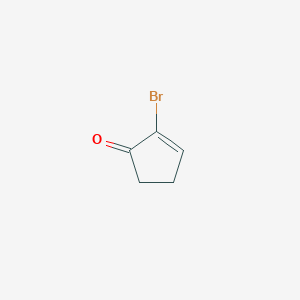

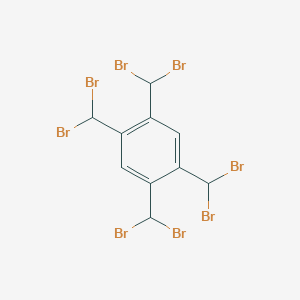

![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
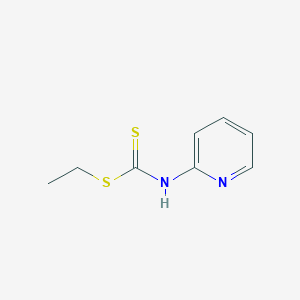
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
